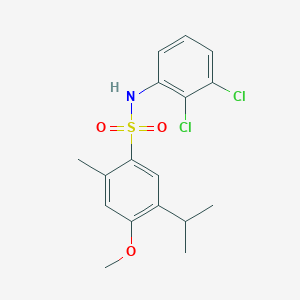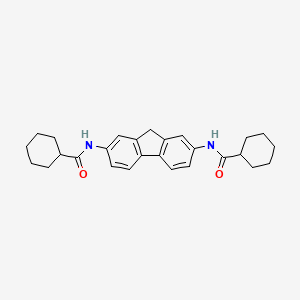![molecular formula C19H24Cl2N2O B4331587 N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4331587.png)
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea
Vue d'ensemble
Description
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea, also known as AUDA, is a synthetic compound that has been widely studied for its potential therapeutic applications. AUDA is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).
Applications De Recherche Scientifique
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in a variety of diseases, including hypertension, inflammation, and cancer. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been shown to increase the levels of EETs, which have vasodilatory, anti-inflammatory, and anti-cancer properties. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. Additionally, N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea exerts its effects by inhibiting sEH, an enzyme that converts EETs to their less active diol metabolites. By inhibiting sEH, N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea increases the levels of EETs, which activate various signaling pathways that lead to the observed physiological effects. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has also been shown to have off-target effects, including inhibition of cyclooxygenase-2 and activation of peroxisome proliferator-activated receptor gamma, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been shown to have a variety of biochemical and physiological effects. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea increases the levels of EETs, which have vasodilatory, anti-inflammatory, and anti-cancer properties. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. Additionally, N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has several advantages for lab experiments, including its high purity and availability. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea is also a potent inhibitor of sEH, making it a valuable tool for studying the role of sEH in various physiological processes. However, N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has some limitations, including its off-target effects and potential toxicity at high doses. Careful dose-response studies are necessary to determine the optimal concentration of N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea for each experimental system.
Orientations Futures
There are several future directions for research on N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea. One area of focus is the development of more potent and selective sEH inhibitors based on the structure of N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea. Another area of focus is the identification of the downstream signaling pathways activated by EETs, which may lead to the development of new therapeutic targets. Additionally, the therapeutic potential of N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea in various diseases, including hypertension, inflammation, and cancer, warrants further investigation. Finally, the safety and toxicity of N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea should be carefully evaluated in preclinical studies to determine its potential for clinical use.
Conclusion:
In conclusion, N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea is a potent inhibitor of sEH, which increases the levels of EETs, leading to various physiological effects. N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea has several advantages for lab experiments, but also has some limitations that should be carefully considered. Future research on N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea should focus on the development of more potent and selective sEH inhibitors, identification of downstream signaling pathways, and evaluation of its safety and toxicity for clinical use.
Propriétés
IUPAC Name |
1-[2-(2-adamantyl)ethyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O/c20-17-2-1-15(10-18(17)21)23-19(24)22-4-3-16-13-6-11-5-12(8-13)9-14(16)7-11/h1-2,10-14,16H,3-9H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKGZDDIWLEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCNC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4331536.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)
![N-(3,4-dichlorophenyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)


![3-(1-adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4331576.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)
![2-[(carboxymethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B4331590.png)
![4-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331604.png)
![4-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331605.png)
![[4-(4-butoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331614.png)